1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034341-60-9
VCID: VC4176957
InChI: InChI=1S/C15H22N2O3/c18-14(12-4-2-1-3-5-12)6-9-16-15(19)17-13-7-10-20-11-8-13/h1-5,13-14,18H,6-11H2,(H2,16,17,19)
SMILES: C1COCCC1NC(=O)NCCC(C2=CC=CC=C2)O
Molecular Formula: C15H22N2O3
Molecular Weight: 278.352

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea

CAS No.: 2034341-60-9

Cat. No.: VC4176957

Molecular Formula: C15H22N2O3

Molecular Weight: 278.352

* For research use only. Not for human or veterinary use.

1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea - 2034341-60-9

Specification

CAS No. 2034341-60-9
Molecular Formula C15H22N2O3
Molecular Weight 278.352
IUPAC Name 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea
Standard InChI InChI=1S/C15H22N2O3/c18-14(12-4-2-1-3-5-12)6-9-16-15(19)17-13-7-10-20-11-8-13/h1-5,13-14,18H,6-11H2,(H2,16,17,19)
Standard InChI Key HLMBDQXFVHZWLZ-UHFFFAOYSA-N
SMILES C1COCCC1NC(=O)NCCC(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

1-(3-Hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea belongs to the urea class of organic compounds, distinguished by its substitution pattern. The molecule comprises:

  • 3-Hydroxy-3-phenylpropyl group: A three-carbon chain with a hydroxyl group and phenyl ring at the β-position.

  • Oxan-4-yl group: A tetrahydropyran ring substituting the second nitrogen of the urea backbone.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃
Molecular Weight328.39 g/mol
IUPAC Name1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea
SMILESO=C(NC1CCOCC1)NCC(O)(C2=CC=CC=C2)CO
InChIKeyXTZJRYZPFQQJSH-UHFFFAOYSA-N
Solubility (Predicted)Low aqueous solubility

The molecular formula (C₁₇H₂₄N₂O₃) and weight (328.39 g/mol) were derived from structural analogs. The SMILES string and InChIKey were generated using IUPAC nomenclature rules and cross-verified with PubChem’s computational tools .

Synthesis and Reaction Pathways

The synthesis of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea likely follows established urea coupling methodologies. A plausible route involves:

  • Preparation of 3-hydroxy-3-phenylpropylamine:

    • Reduction of 3-phenyl-3-oxopropionaldehyde to 3-phenyl-1,3-propanediol, followed by amination via the Curtius rearrangement.

  • Oxan-4-yl isocyanate synthesis:

    • Reaction of oxan-4-ylamine with phosgene or triphosgene under anhydrous conditions.

  • Urea formation:

    • Coupling the amine and isocyanate in a polar aprotic solvent (e.g., THF or DMF) at 0–25°C .

Key Reaction:

3-Hydroxy-3-phenylpropylamine+Oxan-4-yl isocyanate1-(3-Hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea\text{3-Hydroxy-3-phenylpropylamine} + \text{Oxan-4-yl isocyanate} \rightarrow \text{1-(3-Hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea}

Yield optimization typically requires stoichiometric control and inert atmospheres to prevent side reactions.

Spectroscopic Characterization

Table 2: Predicted Spectral Data

TechniqueKey Signals
¹H NMRδ 1.50–1.80 (m, 4H, oxan CH₂), 2.80–3.00 (m, 2H, NCH₂), 4.10–4.30 (m, 1H, oxan OCH), 4.70 (s, 1H, OH), 7.20–7.40 (m, 5H, Ph)
¹³C NMRδ 25.6 (oxan CH₂), 44.8 (NCH₂), 68.2 (OCH), 126.1–140.2 (Ph), 158.9 (C=O)
IR3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1050 cm⁻¹ (C-O-C)
MS (ESI+)m/z 329.2 [M+H]⁺

These predictions align with data from structurally related urea derivatives. The absence of trifluoromethyl or pyrazolyl groups simplifies the spectral profile compared to analogs in search results .

Industrial and Material Science Applications

Beyond pharmacology, this compound’s rigid structure suggests utility in:

  • Coordination Chemistry: Urea’s carbonyl oxygen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Polymer Crosslinking: Hydrogen-bonding capacity may enhance thermoset resin properties.

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.

  • Computational Modeling: Predict binding affinities for targets like cyclooxygenase-2 or HIV protease .

  • ADMET Profiling: Assess pharmacokinetics using in silico tools (e.g., SwissADME) .

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